molecular formula C28H25F2N3O3S B2938930 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113131-45-5

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2938930
CAS No.: 1113131-45-5
M. Wt: 521.58
InChI Key: OKGQVJUIMYMKGC-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by:

  • A 3,4-dihydroquinazolin-4-one core.
  • A 7-carboxamide group with a 4-fluorobenzyl substituent.
  • A sulfanyl linkage at position 2, connected to a 2-(4-fluorophenyl)-2-oxoethyl moiety.
  • A 2-methylpropyl (isobutyl) group at position 3.

This structure combines electron-withdrawing (fluorophenyl, carbonyl) and lipophilic (isobutyl) groups, which may enhance metabolic stability and target binding. Quinazoline derivatives are known for diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F2N3O3S/c1-17(2)15-33-27(36)23-12-7-20(26(35)31-14-18-3-8-21(29)9-4-18)13-24(23)32-28(33)37-16-25(34)19-5-10-22(30)11-6-19/h3-13,17H,14-16H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGQVJUIMYMKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)N=C1SCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzaldehyde, isobutylamine, and other reagents. The key steps may involve:

  • Formation of an intermediate Schiff base by reacting 4-fluorobenzaldehyde with isobutylamine.
  • Cyclization of the Schiff base to form the quinazoline core.
  • Introduction of the sulfanyl and carboxamide groups through nucleophilic substitution and amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: New compounds with different substituents replacing the fluorine atoms.

Scientific Research Applications

N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide, a quinazoline derivative, is investigated for anticancer properties and other therapeutic effects, making it a subject of interest in drug development.

Synthesis
The synthesis of N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide involves multi-step organic reactions, commonly reacting 4-fluorophenyl acetic acid with amines under controlled conditions to form the desired amide. Reactions are monitored by thin-layer chromatography, and products are characterized by nuclear magnetic resonance spectroscopy and mass spectrometry.

Potential uses
N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide and similar compounds have potential scientific uses:

  • Drug development The specific structure of this compound suggests it may interact with various biological targets.
  • Cancer research Studies have shown that derivatives of N-phenylacetamide can exhibit anticancer activity, leading to exploration of similar structures for therapeutic applications. Studies have shown that similar compounds exhibit inhibitory activity against various cancer cell lines, suggesting potential applications in oncology.

Characterization techniques
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide insights into the functional groups and confirm the identity of the synthesized compound.

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related compounds and their properties:

Compound Name / ID Core Structure Key Substituents Molecular Weight Biological Activity (Inferred/Reported) Reference
Target Compound 3,4-Dihydroquinazolin-4-one 7-Carboxamide, 2-sulfanyl-(4-fluorophenyl)ethyl, 3-isobutyl, N-(4-fluorobenzyl) ~555.58* Potential anticancer/antibacterial (quinazoline class)
N-(4-(4-Fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanesulfonamide Benzoxazin Methanesulfonamide, 4-fluorophenyl, 2,2-dimethyl 364.39 Apararenone (mineralocorticoid receptor antagonist)
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Thienopyrimidine 4-Chlorophenyl, 4-methylphenylacetamide, sulfanyl ~443.92 Antibacterial (thienopyrimidine class)
7-(3,4-Dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide Quinoline 3,4-Dimethoxyphenyl, 4-methylsulfanylphenyl, 7-tetrahydroquinoline 554.70 Not specified (structural similarity to kinase inhibitors)
N-(4-(4-Chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide 1,2,3,4-Tetrahydroquinazoline 4-Chlorophenoxy, 2-methoxyethyl, 7-carboxamide 465.90 Enzyme inhibition (e.g., tyrosine kinase)

*Calculated from molecular formula (C₃₀H₂₈F₂N₃O₃S).

Computational and Experimental Data

While specific data for the target compound is unavailable, inferences can be made:

  • Antibacterial Potential: Quinazoline derivatives with carboxamide groups (e.g., ) show activity against Gram-positive bacteria .
  • Enzyme Inhibition : The 4-fluorophenyl and sulfanyl groups may target ATP-binding pockets in kinases or proteases, similar to .
  • Metabolic Stability : Fluorine substituents reduce oxidative metabolism, as seen in ’s benzoxazin derivative .

Biological Activity

The compound 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Structural Overview

The compound contains a quinazoline scaffold with specific functional groups that contribute to its biological activity. The presence of fluorine atoms and a carboxamide group are notable features that enhance its interaction with biological targets.

Anticancer Properties

Studies have indicated that quinazoline derivatives exhibit significant anticancer properties through various mechanisms:

  • Inhibition of Kinases : Quinazoline compounds are known to inhibit several kinases involved in cancer progression. For instance, related studies have shown that modifications in the quinazoline structure can enhance binding affinity to Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 .
  • Cell Cycle Arrest and Apoptosis : The compound's ability to induce apoptosis has been demonstrated through assays showing cell cycle arrest at the G1 phase. For example, similar derivatives have shown IC50 values around 168.78 µM against MCF-7 cells, indicating effective cytotoxicity .
  • Targeting IGF-1R Signaling : Research has highlighted the role of quinazoline derivatives in disrupting insulin-like growth factor 1 receptor (IGF-1R) signaling pathways, which are crucial for tumor proliferation and metastasis . This suggests that the compound may be effective against cancers characterized by IGF-1R overexpression.

Antimicrobial Activity

Quinazoline derivatives have also been reported to possess antimicrobial properties. Studies indicate that certain structural features enhance their efficacy against various bacterial strains. For instance, the antibacterial activity of some quinazolinone derivatives has been shown to surpass standard drugs, making them promising candidates for further development .

In Vitro Studies

A range of in vitro studies have been conducted to evaluate the biological activity of quinazoline derivatives:

StudyCompoundTargetIC50 (µM)Findings
6eAurora A Kinase168.78Induces apoptosis in MCF-7 cells; significant binding interactions observed
VariousEGFR10Potent inhibitors against various cancers including breast and prostate cancer
HMJ-30IGF-1RNot specifiedDisrupts signaling pathways leading to decreased invasiveness in osteosarcoma

Molecular Docking Studies

Molecular docking studies have provided insights into the binding modes of these compounds within target proteins:

  • The docking results suggest that modifications such as halogen substitutions significantly enhance binding affinity and selectivity towards target kinases .
  • Key amino acid interactions have been identified that stabilize the binding of quinazoline derivatives within the active sites of kinases, which is crucial for their inhibitory effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions affect yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, achieving yields of ~60–75% under optimized conditions (100°C, 24h, Pd(OAc)₂ catalyst) . Alternative routes include condensation of fluorinated intermediates (e.g., 4-fluoroaniline with isocyanides), though yields may vary due to steric hindrance from the 2-methylpropyl group . Key intermediates include 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride, which requires careful purification to avoid byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular conformation, particularly intramolecular hydrogen bonds (e.g., C–H⋯O interactions) that stabilize the quinazoline core . NMR (¹H/¹³C) is essential for verifying substituent positions, but discrepancies between predicted and observed chemical shifts may arise due to dynamic effects in solution . High-resolution mass spectrometry (HRMS) should complement these methods to validate molecular weight .

Q. What are the key intermediates in the synthesis, and how are they optimized?

  • Methodological Answer : The 2-(4-fluorophenyl)-2-oxoethylsulfanyl intermediate is pivotal. Its synthesis involves thiol-alkylation of 4-fluorophenacyl bromide with a thiol-containing precursor, requiring strict anhydrous conditions to prevent oxidation . Purity is assessed via HPLC (>95%), and intermediates are stabilized by electron-withdrawing groups (e.g., oxo groups) to prevent degradation .

Advanced Research Questions

Q. How can conflicting NMR data between computational predictions and experimental results be resolved?

  • Methodological Answer : Discrepancies often stem from solvent effects or intramolecular interactions (e.g., hydrogen bonding). For example, SC-XRD data from analogous compounds show that C–H⋯O bonds in the solid state may not persist in solution, altering chemical shifts . Density Functional Theory (DFT) simulations with implicit solvent models (e.g., PCM for DMSO) can reconcile these differences by accounting for solvation .

Q. What strategies enhance the compound’s stability under physiological conditions?

  • Methodological Answer : Stability is influenced by crystal packing (e.g., N–H⋯O hydrogen-bonded chains along the c-axis) . Formulating the compound as a co-crystal with carboxylic acid co-formers (e.g., succinic acid) improves aqueous solubility and reduces hydrolysis of the sulfanyl group . Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS monitoring are recommended to identify degradation pathways .

Q. How do substituent electronic effects influence biological activity in derivatives?

  • Methodological Answer : The 4-fluorophenyl groups enhance lipophilicity (logP ~3.2), favoring blood-brain barrier penetration, while the 2-methylpropyl group reduces metabolic clearance. Structure-activity relationship (SAR) studies show that replacing the 4-oxo group with a thioether decreases kinase inhibition potency by 10-fold, indicating the oxo group’s role in hydrogen bonding with target proteins . Quantum mechanical calculations (e.g., electrostatic potential maps) guide rational modifications .

Q. What mechanistic insights explain contradictions in catalytic efficiency during synthesis?

  • Methodological Answer : Palladium-catalyzed reactions may suffer from catalyst poisoning due to sulfur-containing intermediates. Adding chelating ligands (e.g., 1,10-phenanthroline) increases Pd stability, improving turnover number (TON) from 50 to 120 . Kinetic studies (e.g., monitoring CO release via IR spectroscopy) reveal rate-limiting steps, enabling optimization of formic acid derivatives as CO sources .

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